2,3-Dicyano-1,4-phenylene dibenzenesulfonate
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Overview
Description
2,3-Dicyano-1,4-phenylene dibenzenesulfonate is an organic compound with the molecular formula C20H12N2O6S2. It contains multiple functional groups, including nitriles and sulfonates, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 2,3-Dicyano-1,4-phenylene dibenzenesulfonate typically involves the reaction of 2,3-dicyano-1,4-phenylene with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2,3-Dicyano-1,4-phenylene dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dicyano-1,4-phenylene dibenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism by which 2,3-Dicyano-1,4-phenylene dibenzenesulfonate exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the sulfonate groups can act as leaving groups in substitution reactions. These interactions can lead to the formation of reactive intermediates that facilitate the desired chemical transformations .
Comparison with Similar Compounds
2,3-Dicyano-1,4-phenylene dibenzenesulfonate can be compared with other similar compounds, such as:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Both compounds contain nitrile groups and are used as oxidizing agents in organic synthesis.
2,3-Dicyano-1,4-phenylene dibenzenesulfonamide: This compound is similar in structure but contains an amide group instead of a sulfonate group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of nitrile and sulfonate functional groups, which provide a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
64462-71-1 |
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Molecular Formula |
C20H12N2O6S2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[4-(benzenesulfonyloxy)-2,3-dicyanophenyl] benzenesulfonate |
InChI |
InChI=1S/C20H12N2O6S2/c21-13-17-18(14-22)20(28-30(25,26)16-9-5-2-6-10-16)12-11-19(17)27-29(23,24)15-7-3-1-4-8-15/h1-12H |
InChI Key |
HRGWMKZJTJUOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C#N)C#N |
Origin of Product |
United States |
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